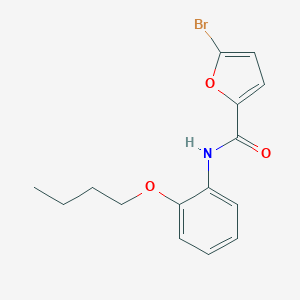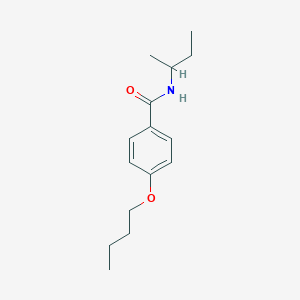![molecular formula C16H17BrN2O3S B267253 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B267253.png)
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a competitive inhibitor of glutaminase, meaning that it binds to the active site of the enzyme and prevents glutamine from binding. Glutaminase is essential for the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can starve cancer cells of this nutrient and lead to decreased cell growth and survival.
Biochemical and Physiological Effects:
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce autophagy, a process by which cells recycle their own components. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has also been shown to be effective in inhibiting glutaminase activity in vitro and in vivo. However, one limitation is that 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in some experiments. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are a number of future directions for 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide research. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to study the effects of 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, which could be explored in future research.
合成法
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with N-ethyl-N-methylglycine to form 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide, or 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide.
科学的研究の応用
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Glutaminase is overexpressed in many cancer cells, and inhibition of this enzyme can lead to a decrease in cancer cell proliferation and survival. 2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to be effective in inhibiting glutaminase activity and reducing cancer cell growth in vitro and in vivo.
特性
製品名 |
2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C16H17BrN2O3S |
分子量 |
397.3 g/mol |
IUPAC名 |
2-[[2-(4-bromophenoxy)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-12-9(2)23-16(14(12)15(18)21)19-13(20)8-22-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |
InChIキー |
YBJGMRPWQZVKOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)